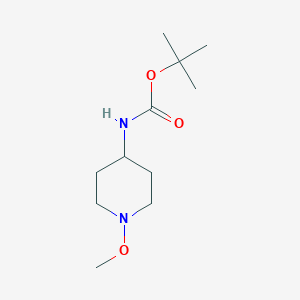
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is a synthetic compound belonging to the purine family It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 8-position, and a purin-6-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride typically involves the bromination of a purine derivative followed by the introduction of an amino group. One common method involves the use of bromine and a suitable solvent to achieve bromination at the 8-position. Subsequent reactions introduce the amino group at the 2-position under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques such as phase transfer catalysis (PTC) to enhance reaction efficiency and yield . The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine core .
Aplicaciones Científicas De Investigación
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromoguanosine: Another brominated purine derivative with similar structural features.
Guanine: A naturally occurring purine base with an amino group at the 2-position.
8-Bromo-2’-deoxyguanosine: A brominated nucleoside with applications in biochemical research.
Uniqueness
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H5BrClN5O |
|---|---|
Peso molecular |
266.48 g/mol |
Nombre IUPAC |
2-amino-8-bromo-1,7-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H4BrN5O.ClH/c6-4-8-1-2(9-4)10-5(7)11-3(1)12;/h(H4,7,8,9,10,11,12);1H |
Clave InChI |
XCGQYJDSBJXYDO-UHFFFAOYSA-N |
SMILES canónico |
C12=C(N=C(NC1=O)N)N=C(N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)


amine hydrochloride](/img/structure/B13489112.png)

![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)


